Cidofovir sodium
Overview
Description
Cidofovir is an antiviral agent used to treat Cytomegalovirus (CMV) retinitis in patients with AIDS . It is an injectable medication that suppresses CMV replication through selective inhibition of viral DNA synthesis . It was manufactured by Gilead and initially approved by the FDA in 1996 .
Synthesis Analysis
Cidofovir is a monophosphate analogue of deoxycitidine with in vitro and in vivo activity against human cytomegalovirus (CMV) . Unlike other nucleoside analogues such as acyclovir and ganciclovir, cidofovir is phosphorylated in order to bypass the initial viral dependent phosphorylation . After in vivo conversion into the diphosphate and triphosphate analogues, cidofovir acts as a specific inhibitor of viral DNA polymerases in a broad spectrum of herpes virus including CMV .Molecular Structure Analysis
The molecular formula of Cidofovir is C8H14N3O6P . It has a molecular weight of 279.187 . It is an optically active substance with a single chiral centre and used as a single (S)-enantiomer .Chemical Reactions Analysis
Cidofovir undergoes cellular phosphorylation to its diphosphate form . It competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . Incorporation of the drug disrupts further chain elongation .Physical And Chemical Properties Analysis
Cidofovir is supplied as a sterile, clear solution in a 5 ml sterile borosilicate type I flint glass vial which contains 375 mg of cidofovir in 5 ml of water at a concentration of 75 mg/ml . The stability of cidofovir in water is highest at pH between 8.5 and 10.5 .Scientific Research Applications
Treatment of Cytomegalovirus (CMV) Retinitis : Cidofovir is notably used as an intravenous treatment for CMV retinitis, particularly in AIDS patients. It has demonstrated efficacy in controlled clinical trials and shows promise in preventing potential toxicity. Resistance to cidofovir in clinical settings is rare, though cross-resistance with other antiviral drugs like ganciclovir has been observed (Safrin, Cherrington, & Jaffe, 1997).
Topical Applications : Cidofovir has been investigated for topical application in treating skin and mucosal lesions caused by viruses like orf virus. A cidofovir/sucralfate spray formulation showed potential in healing lesions in lambs infected with orf virus (Sonvico et al., 2009).
Wide Spectrum of Antiviral Activity : Its broad-spectrum antiviral activity extends to human herpesviruses, adenovirus, HPV, polyomaviruses, and human poxviruses. Cidofovir is under investigation for various applications like treatment of progressive multifocal leukoencephalopathy, Kaposi's sarcoma, respiratory papillomatosis, molluscum contagiosum, genital herpes, and viral keratoconjunctivitis (Zabawski & Cockerell, 1998).
Poxvirus Infections : It shows efficacy against poxvirus infections, including orthopox, molluscipox, and parapox viruses. Cidofovir has been used successfully for treating recalcitrant molluscum contagiosum virus and orf virus infections in immunocompromised patients (Andrei & Snoeck, 2010).
Prodrug Forms for Enhanced Bioavailability : Research has focused on creating prodrugs of cidofovir to enhance its bioavailability and reduce nephrotoxicity. Serine peptide phosphoester prodrugs of cyclic cidofovir have been developed, showing promising transport properties and antiviral activities (Eriksson et al., 2008).
Nephrotoxicity and Tubular Cell Apoptosis : Despite its therapeutic benefits, cidofovir's use is limited by nephrotoxicity, which can lead to acute renal failure. Understanding its cellular and molecular mechanisms could aid in developing alternative prophylactic strategies (Ortiz et al., 2005).
Antitumor Effects in Glioblastoma : Cidofovir has shown potential as an antitumor agent, particularly in the treatment of glioblastoma. Its antineoplastic activity is linked with the inhibition of human cytomegalovirus gene expression and induction of apoptosis (Hadaczek et al., 2013).
Effectiveness against Human Papillomavirus (HPV) : Cidofovir has been used in the treatment of high-grade vulval intraepithelial neoplasia, demonstrating clinical responses and viral clearance in patients (Tristram & Fiander, 2005).
Safety And Hazards
properties
IUPAC Name |
disodium;4-amino-1-[(2S)-3-hydroxy-2-(phosphonatomethoxy)propyl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N3O6P.2Na/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);;/q;2*+1/p-2/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIAHFPOQYDOHP-ILKKLZGPSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)([O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)([O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N3Na2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cidofovir sodium | |
CAS RN |
127749-27-3 | |
Record name | Cidofovir sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127749273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CIDOFOVIR SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M83JB37U61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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